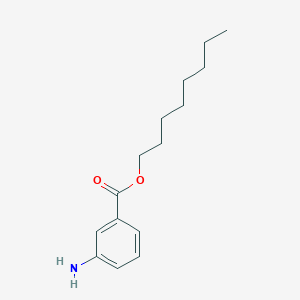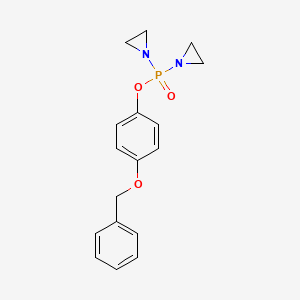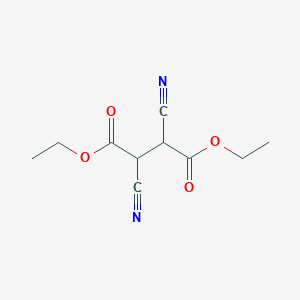
Benzoic acid, 3-amino-, octyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-amino-, octyl ester: is an organic compound that belongs to the class of esters. It is derived from benzoic acid, where the carboxyl group is esterified with an octyl group, and an amino group is attached to the benzene ring at the meta position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3-amino-, octyl ester typically involves the esterification of 3-amino benzoic acid with octanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions. The general reaction can be represented as follows:
3-Amino benzoic acid+OctanolH2SO4Benzoic acid, 3-amino-, octyl ester+Water
Industrial Production Methods: In industrial settings, the esterification process is often carried out in large reactors with continuous stirring and controlled temperature. The use of catalysts and solvents can vary depending on the specific requirements of the production process. After the reaction, the product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Benzoic acid, 3-amino-, octyl ester can undergo hydrolysis in the presence of an acid or base to yield 3-amino benzoic acid and octanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amino group on the benzene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups.
Major Products:
Hydrolysis: 3-Amino benzoic acid and octanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Benzoic acid, 3-amino-, octyl ester is used as an intermediate in the synthesis of various organic compounds. It is also studied for its reactivity and properties in different chemical reactions.
Biology: In biological research, this compound is used to study the effects of esters on biological systems. It can be used as a model compound to understand the behavior of similar esters in biological environments.
Medicine: Its antimicrobial and antifungal properties are also of interest for pharmaceutical applications .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its pleasant odor makes it suitable for use in perfumes and flavoring agents .
Mécanisme D'action
The mechanism of action of benzoic acid, 3-amino-, octyl ester involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing the active components, 3-amino benzoic acid and octanol. These components can then interact with various molecular targets, such as enzymes and receptors, to exert their effects. The amino group on the benzene ring can also participate in hydrogen bonding and other interactions with biological molecules .
Comparaison Avec Des Composés Similaires
- Benzoic acid, 3-amino-, ethyl ester
- Benzoic acid, 4-(dimethylamino)-, octyl ester
- Benzoic acid, octyl ester
Comparison: Benzoic acid, 3-amino-, octyl ester is unique due to the presence of both an amino group and an octyl ester group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the amino group can enhance the compound’s reactivity in substitution reactions, while the octyl ester group can influence its solubility and interaction with biological membranes .
Propriétés
Numéro CAS |
52222-35-2 |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
octyl 3-aminobenzoate |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-11-18-15(17)13-9-8-10-14(16)12-13/h8-10,12H,2-7,11,16H2,1H3 |
Clé InChI |
RAXSNRAVDGVYCR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C1=CC(=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline](/img/structure/B14652751.png)

![4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14652758.png)



![Silane, [3-(chlorodimethylsilyl)propyl]trimethyl-](/img/structure/B14652785.png)
